8-Methoxy-1,4-dioxaspiro[4.5]decane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methoxy-1,4-dioxaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-10-8-2-4-9(5-3-8)11-6-7-12-9/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOBCKRVWREALP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC2(CC1)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340754 | |
| Record name | 8-Methoxy-1,4-dioxaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56292-99-0 | |
| Record name | 8-Methoxy-1,4-dioxaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 8 Methoxy 1,4 Dioxaspiro 4.5 Decane and Analogs
General Strategies for Spiroketal Synthesis
The formation of the spiroketal functional group is the cornerstone of these syntheses. The most common methods involve the cyclization of acyclic precursors containing the necessary ketone and hydroxyl functionalities.
The most direct and common method for synthesizing 1,4-dioxaspiro[4.5]decane systems is the acid-catalyzed ketalization of a cyclohexanone (B45756) derivative with a 1,2-diol. For 8-Methoxy-1,4-dioxaspiro[4.5]decane, this involves the reaction of 4-methoxycyclohexanone (B142444) with ethylene (B1197577) glycol in the presence of an acid catalyst. nih.gov The reaction proceeds by protonation of the ketone carbonyl, making it more electrophilic for nucleophilic attack by one of the hydroxyl groups of ethylene glycol. This is followed by an intramolecular cyclization of the second hydroxyl group, eliminating water to form the thermodynamically stable spiroketal ring system.
A closely related synthesis has been documented for the analog 8-Hydroxy-1,4-dioxaspiro[4.5]decane, starting from 4-hydroxycyclohexanone (B83380) and ethylene glycol. prepchem.com This transformation highlights the general applicability of the method. The reaction is typically performed under reflux with azeotropic removal of water to drive the equilibrium toward the product. prepchem.com
Table 1: Synthesis of 8-Hydroxy-1,4-dioxaspiro[4.5]decane via Acid-Catalyzed Spiroketalization prepchem.com
| Reactants | Catalyst | Solvent | Conditions |
| 4-Hydroxycyclohexanone, Ethylene Glycol | p-Toluenesulfonic acid monohydrate | Benzene | Reflux with Dean-Stark trap |
Various acid catalysts can be employed, including homogenous acids like sulfuric acid or heterogeneous catalysts such as perchloric acid adsorbed on silica (B1680970) gel (HClO4-SiO2) or montmorillonite (B579905) KSF clay, which can offer advantages like easier workup and reusability. unimore.itresearchgate.net
Ring-Closing Metathesis (RCM) has become a powerful and versatile method for constructing cyclic systems, including spiroketal precursors. arkat-usa.orgwikipedia.org This strategy typically begins with the diallylation of a suitable precursor, such as a cyclohexanone derivative, to create a diene. arkat-usa.org This diene is then subjected to an RCM reaction using a ruthenium catalyst, like a Grubbs or Hoveyda-Grubbs catalyst. organic-chemistry.org The metathesis reaction forms a new ring containing a double bond (a cyclic enol ether) and releases ethylene gas, which drives the reaction forward. wikipedia.org The resulting enol ether is then hydrolyzed under acidic conditions, which cleaves the double bond to unmask a ketone and triggers a subsequent intramolecular spiroketalization event if a hydroxyl group is present on the side chain. This approach allows for the formation of the spiro-linkage under mild conditions with high functional group tolerance. arkat-usa.org
Table 2: General Scheme for RCM in Spiroketal Synthesis
| Step | Description | Typical Reagents/Catalysts |
| 1. Precursor Synthesis | Allylation of an active methylene (B1212753) compound or ketone. | Allyl acetate (B1210297), Pd(PPh3)4 |
| 2. Ring-Closing Metathesis | Intramolecular cyclization of the resulting diene. | Grubbs Catalyst (1st or 2nd Gen), Hoveyda-Grubbs Catalyst |
| 3. Spiroketalization | Hydrolysis of the enol ether and acid-catalyzed cyclization. | Aqueous Acid (e.g., HCl, H2SO4) |
Intramolecular Esterification Reactions in Spiroketal Formation
An alternative, though less direct, pathway to spiroketals involves the formation of a cyclic ester (a lactone) as a key intermediate. This process, known as intramolecular Fischer esterification, occurs when a molecule containing both a carboxylic acid and a hydroxyl group is treated with an acid catalyst. masterorganicchemistry.com For spiroketal synthesis, a precursor containing a carboxylic acid and two appropriately spaced hydroxyl groups would be required. The initial acid-catalyzed reaction would form the lactone. In a subsequent step, selective reduction of the ester carbonyl to an alcohol (forming a lactol, or cyclic hemiacetal) followed by acid-catalyzed reaction with the second hydroxyl group would complete the formation of the spiroketal. This method is particularly favorable for the formation of stable five- and six-membered rings. masterorganicchemistry.com
Formation of the Spirocarbon Center in Dioxaspiro Systems
More complex synthetic strategies involve the construction of the spirocarbon atom itself. These methods build the carbon skeleton of the spiroketal through strategic carbon-carbon bond formations.
One strategy for building the spirocyclic core involves forming the bond between the spirocarbon and an adjacent carbon atom (Cα). The use of 1,3-dithianes as masked carbonyl groups is a classic example of this approach. nih.gov In this methodology, a dithiane-protected carbonyl compound can be deprotonated to form a potent nucleophile. This nucleophile can then be used to open an epoxide that is part of a separate fragment. This key step forms the Cα-C bond. Subsequent removal of the dithiane protecting group, typically with an oxidizing agent, reveals the ketone functionality, which then undergoes spontaneous or acid-catalyzed spiroketalization with the hydroxyl group that was unmasked during the epoxide opening. This convergent approach allows for the coupling of two different molecular fragments to build the spiroketal framework. nih.gov
Another approach involves forming the bond between the α- and β-carbons relative to the spiro-center. Methodologies such as the intramolecular oxa-Michael reaction (a conjugate addition) can achieve this. nih.gov This strategy could involve a precursor containing an α,β-unsaturated ester or ketone and a tethered hydroxyl group. The intramolecular conjugate addition of the hydroxyl group to the unsaturated system forms one of the heterocyclic rings. Subsequent chemical transformations would then be required to elaborate this intermediate into the final spiroketal structure. This method is particularly useful for establishing specific stereochemistry at the carbons adjacent to the spiro atom. nih.gov
Oxidative Rearrangements of Furan (B31954) Derivatives in Spiroketal Synthesis
The oxidative rearrangement of furan derivatives represents a powerful and versatile strategy for constructing the spiroketal framework. This approach leverages the furan ring as a latent 1,4-dicarbonyl synthon, which can be unmasked and subsequently cyclized to form the desired bicyclic system. researchgate.net
A common method involves the oxidation of a 2-furyl ketone or alcohol. acs.org For instance, oxidation with reagents such as m-chloroperoxybenzoic acid (mCPBA) or through photo-oxidation using singlet oxygen (¹O₂) can convert the furan ring into an unstable endoperoxide. nih.gov This intermediate can then undergo rearrangement, often triggered by acid or base, to form a dihydropyranone, a key precursor for spiroketalization. The Achmatowicz reaction is a classic example of this type of oxidative rearrangement of furfuryl alcohols. researchgate.net
Enzymatic systems have also been harnessed for these transformations. Flavoenzyme-dependent monooxygenases, for example, can catalyze complex oxidative rearrangements of furan-containing polyketides to generate spiroketal structures, as seen in the biosynthesis of the rubromycin family of antibiotics. nih.govethz.ch These biocatalytic methods can offer high selectivity under mild conditions. nih.gov The general pathway often proceeds through an oxidative ring opening of the furan, followed by an intramolecular cyclization and ketal formation to yield the spirocyclic core.
A summary of reagents used in furan oxidation for spiroketal synthesis is presented below.
| Oxidizing Agent | Furan Substrate Type | Key Intermediate | Reference |
| Singlet Oxygen (¹O₂) | Furylpropanols | Spirocyclic hydroperoxide | nih.gov |
| m-CPBA | 2-Furyl ketones | Dihydropyranone | acs.org |
| Flavoenzymes | Polyketides | Oxidized aromatic precursor | nih.govethz.ch |
| NBS / DBU | Furfuryl alcohols | Dihydropyranone | researchgate.net |
Introduction of the Methoxy (B1213986) Moiety and Other Substituents at C8 of the 1,4-Dioxaspiro[4.5]decane Core
The introduction of substituents at the C8 position of the 1,4-dioxaspiro[4.5]decane core is crucial for modulating the biological and physicochemical properties of these molecules. unimore.it The most common precursor for such modifications is 1,4-dioxaspiro[4.5]decan-8-one , which is readily synthesized by the selective monoketalization of 1,4-cyclohexanedione (B43130) with ethylene glycol under acidic catalysis. researchgate.netchemicalbook.com This ketone at the C8 position serves as a versatile handle for a variety of chemical transformations.
Research has explored the introduction of various substituents at this C8 position to investigate structure-activity relationships, particularly for compounds targeting receptors like the 5-HT1A receptor. unimore.it While extensive substitution can sometimes negatively impact biological activity, the ability to synthesize these analogs is fundamental to medicinal chemistry programs. unimore.it
Alkylation Reactions (e.g., for this compound derivatives)
The synthesis of This compound is a prime example of introducing a small substituent via alkylation. The process begins with the reduction of the ketone in 1,4-dioxaspiro[4.5]decan-8-one to the corresponding alcohol, 1,4-dioxaspiro[4.5]decan-8-ol . nih.gov This reduction can be achieved with high efficiency using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.
The subsequent step is the O-alkylation (etherification) of the hydroxyl group. The Williamson ether synthesis is a classic and effective method for this transformation. The alcohol is first treated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to yield the target 8-methoxy derivative. This two-step sequence provides a reliable route to C8-alkoxy analogs. unimore.it
Reaction Scheme: Synthesis of this compound
Step 1: Reduction
1,4-Dioxaspiro[4.5]decan-8-one1,4-Dioxaspiro[4.5]decan-8-olStep 2: O-Alkylation
1,4-Dioxaspiro[4.5]decan-8-olThis compoundEsterification Reactions (for related ethoxy derivatives)
Ester functionalities can also be introduced at the C8 position, starting from the key intermediate 1,4-dioxaspiro[4.5]decan-8-ol. Esterification reactions involve the coupling of the alcohol with a carboxylic acid or a more reactive acyl derivative, such as an acyl chloride or anhydride.
For example, the C8-alcohol can be treated with acetyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) to form the corresponding acetate ester. This reaction is generally high-yielding and provides a straightforward method for accessing C8-ester analogs. These derivatives are often synthesized to act as prodrugs or to modify properties like lipophilicity. While the prompt mentions ethoxy derivatives in this context, the primary reaction is the formation of an ester at C8, not a reaction involving an ethoxy group. smolecule.com An alternative route to C8-ester compounds is to start from a precursor that already contains the ester moiety, such as methyl 4-oxocyclohexane-1-carboxylate, and perform the ketalization reaction. prepchem.com
Selective Deoxygenation Techniques
Selective deoxygenation at the C8 position involves the complete removal of the oxygen atom from the carbonyl group of 1,4-dioxaspiro[4.5]decan-8-one, converting it into a methylene (CH₂) group. This transformation yields the parent 1,4-dioxaspiro[4.5]decane ring system. nist.govnih.gov
Several classic organic reactions can be employed for this purpose:
Wolff-Kishner Reduction: This method involves the formation of a hydrazone by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base (e.g., potassium hydroxide) in a high-boiling solvent like ethylene glycol. The hydrazone is reduced to the corresponding alkane.
Clemmensen Reduction: This technique uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is effective for reducing ketones that are stable to strongly acidic conditions. The ketal group of the 1,4-dioxaspiro[4.5]decane is generally stable under these conditions, allowing for selective deoxygenation of the C8-ketone.
These deoxygenation methods are useful for preparing unsubstituted or parent spiroketal structures for use as scaffolds or reference compounds in biological studies.
Stereoselective and Enantioselective Synthesis of Chiral Dioxaspiroketals
Many biologically active spiroketals are chiral, and their activity is often dependent on their specific stereochemistry. nih.gov The 1,4-dioxaspiro[4.5]decane system can contain stereocenters, such as the C8 carbon in this compound. Consequently, the development of stereoselective and enantioselective synthetic methods is of paramount importance. researchgate.netresearchgate.net
Asymmetric synthesis of these compounds can be achieved through several strategies:
Chiral Pool Synthesis: Starting from an enantiomerically pure natural product, such as a carbohydrate or amino acid.
Chiral Auxiliaries: Attaching a chiral auxiliary to the precursor molecule to direct the stereochemical outcome of a key reaction, followed by removal of the auxiliary.
Asymmetric Catalysis: Using a chiral catalyst (metal-based or organocatalyst) to favor the formation of one enantiomer over the other. metu.edu.tr
For instance, the stereoselective construction of oxaspirocycles can be achieved via palladium(II)-catalyzed intramolecular C(sp³)–O bond formation, where a specially designed chiral bidentate directing group guides the reaction to produce a high diastereomeric ratio. rsc.orgresearchgate.net
Control of Spirocyclization Stereoselectivity
The key step where stereochemistry is often set is the spirocyclization itself. Control over this process is critical for the synthesis of a specific diastereomer of the spiroketal. The stereochemical outcome is governed by a combination of thermodynamic and kinetic factors.
A dominant factor in determining the stereochemistry of spiroketals is the anomeric effect . This stereoelectronic effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a cyclohexane-like ring to prefer the axial orientation, as this allows for a stabilizing overlap between the lone pair of one heteroatom and the σ* anti-bonding orbital of the C-X bond. In spiroketal formation, this effect leads to the thermodynamic preference for the diastereomer where the anomeric C-O bond is axial.
Spirocyclization reactions can be either thermodynamically or kinetically controlled.
Thermodynamic Control: The reaction is allowed to equilibrate, usually under acidic conditions, leading to the most stable diastereomer, which is typically the one predicted by the anomeric effect.
Kinetic Control: The reaction is run under conditions where the initial product distribution is irreversible, favoring the diastereomer that is formed fastest.
Furthermore, substrate-controlled methods rely on existing stereocenters in the precursor chain to direct the cyclization. researchgate.net In cases where the initial product is chiral but can racemize through ring-opening and recyclization, subsequent steps must be designed to trap the desired stereoisomer. ethz.ch
Catalytic Asymmetric Synthesis Approaches for Chiral Spiroketals
The creation of chiral spiroketals with high enantioselectivity is a primary goal in modern organic synthesis. Various transition-metal-catalyzed reactions have been developed to achieve this, offering powerful tools for constructing these complex three-dimensional structures.
Copper catalysis provides an effective means for synthesizing spirocyclic ethers and spiroketals. These methods often involve the intramolecular functionalization of alkenes.
One prominent strategy is the copper-catalyzed enantioselective carboetherification of 1,1-disubstituted alkenols. This reaction constructs both rings of the spirocyclic system in a single step from an acyclic precursor, establishing a chiral quaternary carbon center with high enantiomeric excess (up to 99% ee). nih.gov The process involves a double intramolecular 1,2-difunctionalization of an unactivated alkene. nih.gov
Another powerful approach is a tandem reaction initiated by a copper(I)-catalyzed cycloetherification. nih.govthieme-connect.com In this method, chiral propargyl alcohols undergo an exo-dig cyclization to form an exocyclic enol ether intermediate. This intermediate then participates in an inverse-electron-demand oxa-Diels-Alder reaction. nih.govthieme-connect.com A key feature of this cascade is the role of a hydrogen bond, which not only enhances the reaction's efficiency but also dictates the diastereoselectivity of the subsequent cycloaddition, leading to optically pure researchgate.netresearchgate.net spiroketals. nih.govthieme-connect.com
Table 1: Copper-Catalyzed Spiroketal Synthesis
| Method | Catalyst System | Key Transformation | Stereoselectivity | Reference |
|---|---|---|---|---|
| Enantioselective Carboetherification | Copper(II) with chiral ligand | Double intramolecular 1,2-difunctionalization of alkenol | Up to 99% ee | nih.gov |
| Tandem Cycloetherification/[4+2] Cyclization | CuI / Ph₃P | exo-dig cyclization followed by oxa-Diels-Alder reaction | Excellent enantio- and diastereoselectivity | nih.govthieme-connect.com |
Iridium catalysts are highly versatile for asymmetric synthesis, enabling a range of transformations that lead to chiral spiro-compounds. Iridium-catalyzed asymmetric allylic substitution reactions, for example, are a powerful tool for creating chiral molecules. acs.org
One notable application is the asymmetric cascade allylation/spiroketalization. A chiral Iridium(I) catalyst can facilitate the reaction between 2-(1-hydroxyallyl)phenols and other partners to furnish structurally unique oxazoline-spiroketals in high yield and with excellent enantioselectivity (>99% ee) and diastereoselectivity (>20:1 dr). nih.gov
Furthermore, iridium(III) catalysts have been employed in tandem [3+2] annulation reactions. nih.gov Through a C-H activation process, these catalysts can efficiently construct novel spirocyclic phosphoramide (B1221513) derivatives. nih.gov Allyl-allyl cross-coupling reactions catalyzed by iridium also provide an efficient route to form 1,5-dienes, which can be precursors to more complex cyclic systems. rsc.org
The combination of different transition metal catalysts in a single pot allows for sequential transformations that would be difficult to achieve with a single catalyst. A gold and iridium sequential catalytic system has been successfully used to realize an enantioselective cascade reaction for producing spiroketals and spiroaminals. researchgate.netresearchgate.netnih.gov
In this process, a gold catalyst first facilitates the intramolecular cycloisomerization of an alkynyl alcohol. researchgate.net The in situ-generated exocyclic vinyl ether then undergoes an asymmetric allylation/spiroketalization with a π-allyl-iridium species, which is generated by the iridium catalyst. researchgate.netnih.gov This dual catalytic system provides an efficient and direct pathway to spiroketals with excellent enantioselectivities. nih.gov The methodology has proven effective for the reaction between racemic 2-(1-hydroxyallyl)phenols and various alkynols, demonstrating its synthetic utility. researchgate.netnih.gov
Table 2: Iridium and Gold/Iridium Catalyzed Spiroketal Synthesis
| Method | Catalyst System | Key Transformation | Stereoselectivity | Reference |
|---|---|---|---|---|
| Asymmetric Allylation/Spiroketalization | Chiral Ir(I) catalyst | Cascade reaction of 2-(1-hydroxyallyl)phenols | >99% ee, >20:1 dr | nih.gov |
| Sequential Gold/Iridium Catalysis | Gold catalyst and Iridium catalyst | Cascade reaction of 2-(1-hydroxyallyl)phenols and alkynols | Excellent enantioselectivities | researchgate.netnih.gov |
Cascade and Tandem Reactions for Spiroketal Formation (e.g., cyclopropanation/rearrangement)
Cascade reactions, also known as tandem or domino reactions, are chemical processes where multiple consecutive reactions occur in a single pot without the need to isolate intermediates. nih.gov These reactions are highly efficient for building molecular complexity.
A significant example is the enantioselective synthesis of chiral heterobicyclic spiroketals through a "one-pot" cyclopropanation-rearrangement (CP-RA) cascade. nih.gov This reaction is sequentially catalyzed by a chiral Rhodium(II) catalyst and tetrabutylammonium (B224687) fluoride (B91410) (TBAF). nih.gov Initially, exocyclic vinyl substrates react with tert-butyldimethylsilyl-protected enoldiazoacetates, catalyzed by chiral dirhodium(II) carboxylates, to form spirocyclopropanes with excellent yield and enantioselectivity. nih.gov The subsequent desilylation with TBAF triggers a simultaneous rearrangement, yielding (S)-spiroketals with high chirality retention (>95% ee). nih.gov
Synthesis of Specific 8-Substituted 1,4-Dioxaspiro[4.5]decane Derivatives for Research
The synthesis of specific derivatives of the 1,4-dioxaspiro[4.5]decane scaffold is crucial for various research applications, including their use as intermediates in the synthesis of pharmaceuticals and insecticides. researchgate.net The foundational starting material for many of these derivatives is 1,4-Dioxaspiro[4.5]decan-8-one . researchgate.netchemicalbook.com This key intermediate can be synthesized through methods such as the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution or by hydrogenation of 1,4-dioxaspiro[4.5]deca-6,9-dien-8-one. researchgate.netgoogle.com
Synthesis of 8-(But-3-yn-1-yl)-8-methoxy-1,4-dioxaspiro[4.5]decane
While a specific documented synthesis for 8-(But-3-yn-1-yl)-8-methoxy-1,4-dioxaspiro[4.5]decane is not readily found in the surveyed literature, a plausible synthetic route can be proposed based on standard organic transformations starting from the key precursor, 1,4-Dioxaspiro[4.5]decan-8-one .
A logical two-step approach would be:
Alkynylation: Reaction of 1,4-Dioxaspiro[4.5]decan-8-one with a suitable nucleophile, such as propargylmagnesium bromide (a Grignard reagent) or propargyllithium. This would add the but-3-yn-1-yl group to the carbonyl carbon, forming the tertiary alcohol, 8-(but-3-yn-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol , after an aqueous workup.
Etherification: The resulting tertiary alcohol would then be converted to the target methoxy ether. A standard method for this transformation is the Williamson ether synthesis, which would involve deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, followed by reaction with an electrophilic methyl source like iodomethane (B122720) or dimethyl sulfate.
This proposed sequence utilizes well-established reactions to construct the target molecule from a readily available starting material.
Chemical Transformations and Reactivity of 8 Methoxy 1,4 Dioxaspiro 4.5 Decane
Reactions Involving the Methoxy (B1213986) Group (e.g., Nucleophilic Substitution)
The methoxy group at the C8 position of the spiroketal is susceptible to nucleophilic substitution reactions. Under acidic or basic conditions, the ether linkage can be cleaved, or the entire methoxy group can be displaced by other nucleophiles. For instance, in the synthesis of various analogs, this position can be targeted for modification to introduce different functionalities.
Hydrolysis Reactions of the Dioxaspiroketal System under Acidic or Basic Conditions
The 1,4-dioxaspiro[4.5]decane core is a ketal, which is generally stable under basic and neutral conditions but can be hydrolyzed under acidic conditions to reveal the parent ketone. The hydrolysis of the related compound, 1,4-dioxaspiro[4.5]decan-8-one, is a key step in certain synthetic pathways. researchgate.netgoogle.com For example, the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane using a weak acid catalyst in an aqueous medium yields 1,4-dioxaspiro[4.5]decan-8-one. google.com The reaction conditions, such as the choice of acid and temperature, can be optimized to achieve high yields. researchgate.net
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield of 1,4-Dioxaspiro[4.5]decan-8-one | Reference |
|---|---|---|---|---|---|
| Acetic Acid (HAc) | HAc/H₂O (5:1 v/v) | 65 | 11 min | 80% | researchgate.net |
| Weak acid acrylic cationic exchange resin | Water | Not specified | Not specified | 65% | google.com |
Oxidation and Reduction Reactions of Related Spiroketals
The oxidation and reduction of spiroketals and their derivatives are fundamental transformations in organic synthesis. ucr.edulibretexts.org The parent ketone, 1,4-dioxaspiro[4.5]decan-8-one, can be reduced to the corresponding alcohol, 1,4-dioxaspiro[4.5]decan-8-ol, using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). nih.govsigmaaldrich.com Conversely, the alcohol can be oxidized back to the ketone using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄).
These redox reactions are crucial for interconverting functional groups within the spiroketal framework, enabling the synthesis of a diverse range of derivatives.
Grignard Reactions for Carbon-Carbon Bond Formation on the Spiroketal Scaffold
Grignard reactions are a powerful tool for forming new carbon-carbon bonds by attacking electrophilic centers like carbonyls. vapourtec.commasterorganicchemistry.comleah4sci.com In the context of the spiroketal scaffold, the ketone functionality of 1,4-dioxaspiro[4.5]decan-8-one can react with Grignard reagents (R-MgX) to yield tertiary alcohols. nih.gov This reaction provides a direct method for introducing alkyl or aryl substituents onto the cyclohexane (B81311) ring of the spiroketal.
For example, the reaction of a cage dione (B5365651) containing a spiroketal-like hemiketal with allylmagnesium bromide resulted in the formation of a diallylated product in 88% yield under optimized conditions. nih.gov The concentration of the Grignard reagent was found to be a critical factor in determining the reaction outcome. nih.gov
Halogenation Reactions of Dioxaspiro[4.5]decane Systems
Halogenation reactions introduce halogen atoms into the spiroketal structure, providing a handle for further functionalization. While specific examples for 8-methoxy-1,4-dioxaspiro[4.5]decane are not prevalent, related spiroketal systems can undergo halogenation. For instance, α-halo ketones can be formed, which can then participate in reactions like the Favorskii rearrangement. libretexts.org
Rearrangement Reactions of Dioxaspiroketals
Rearrangement reactions can significantly alter the carbon skeleton of spiroketals, leading to the formation of new and complex molecular architectures. byjus.commsu.edu These rearrangements are often triggered by the formation of reactive intermediates like carbocations or by specific reagents. libretexts.org
A notable rearrangement in spiroketal chemistry involves the oxidative rearrangement of enol ethers. nih.govresearchgate.netrsc.org This process can be triggered by epoxidation of an enol ether functionality within the spiroketal system. The resulting epoxide can then undergo a cascade of reactions, leading to a complete remodeling of the molecular structure. nih.govresearchgate.net This type of rearrangement has been observed in polycyclic, enol-ether-containing spiroketals, where epoxidation with agents like m-chloroperbenzoic acid (mCPBA) initiates a structural transformation, essentially turning the molecule "inside out". nih.govresearchgate.net
Acid-Promoted Transformations and Mechanistic Investigations
The presence of the 1,4-dioxaspiro[4.5]decane moiety, a ketal, and a methoxy group makes this compound susceptible to acid-catalyzed reactions. The most fundamental of these is the hydrolysis of the ketal to reveal the parent ketone.
Under acidic conditions, the reaction is initiated by the protonation of one of the oxygen atoms within the spiroketal ring. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. Subsequent attack by water and loss of a proton regenerates the catalyst and yields the hemiacetal, which is in equilibrium with the open-chain hydroxy ketone. Further protonation of the ethylene (B1197577) glycol hydroxyl group and elimination of water leads to the formation of 4-methoxycyclohexanone (B142444).
The mechanism for the acid-catalyzed hydrolysis of the spiroketal can be outlined as follows:
Protonation of the Ketal Oxygen: A proton from the acid catalyst protonates one of the oxygen atoms of the dioxolane ring.
Formation of an Oxocarbenium Ion: The protonated ketal undergoes C-O bond cleavage, leading to the formation of a resonance-stabilized oxocarbenium ion and ethylene glycol.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.
Deprotonation: A final deprotonation step yields 4-methoxycyclohexanone and regenerates the acid catalyst.
The methoxy group at the 8-position is generally more stable to acidic conditions than the ketal. However, under forcing conditions with strong acids like HBr or HI, cleavage of the methyl ether to the corresponding alcohol, 8-hydroxy-1,4-dioxaspiro[4.5]decane, could potentially occur.
| Reaction | Reagents and Conditions | Product(s) | Notes |
| Ketal Hydrolysis | Dilute aqueous acid (e.g., HCl, H₂SO₄), heat | 4-Methoxycyclohexanone, Ethylene Glycol | The reaction is reversible and driven to completion by removal of ethylene glycol or an excess of water. |
| Ether Cleavage | Concentrated HBr or HI, heat | 8-Hydroxy-1,4-dioxaspiro[4.5]decane | Generally requires harsher conditions than ketal hydrolysis. |
Ring-Opening Reactions and Subsequent Transformations (e.g., cyclic transesterification)
Beyond simple hydrolysis, the spiroketal moiety can undergo ring-opening reactions that can be coupled with subsequent transformations. One such possibility is cyclic transesterification, although this is more commonly observed with orthoesters. A more relevant transformation for this substrate would be a reductive ring opening.
Treatment of this compound with a Lewis acid and a hydride source, such as triethylsilane (Et₃SiH), can lead to the reductive opening of the dioxolane ring. The reaction is initiated by the coordination of the Lewis acid to one of the ketal oxygens, followed by hydride attack on the resulting activated species. This would result in the formation of a methoxy-substituted cyclohexyl ether of ethylene glycol.
While direct cyclic transesterification of the ketal is not a typical reaction, if the methoxy group were replaced by a suitable ester, intramolecular reactions could be envisaged. For the parent compound, however, ring-opening is primarily a prelude to other functional group manipulations.
| Reaction Type | Reagents and Conditions | Expected Product | Mechanistic Insight |
| Reductive Ring Opening | Lewis Acid (e.g., BF₃·OEt₂), Triethylsilane (Et₃SiH) | 2-((4-methoxycyclohexyl)oxy)ethan-1-ol | The reaction proceeds via a Lewis acid-activated intermediate, which is then reduced by the hydride donor. |
Ring-Rearrangement Metathesis (RRM) Strategies
Ring-rearrangement metathesis (RRM) is a powerful synthetic strategy that combines ring-opening metathesis (ROM) with ring-closing metathesis (RCM) in a tandem sequence to construct complex cyclic and spirocyclic systems. For a substrate like this compound to participate in RRM, it would first need to be functionalized with appropriate olefinic tethers.
A hypothetical RRM precursor could be synthesized by introducing an unsaturated side chain at a position on the cyclohexane ring. For instance, allylation or vinylation of the corresponding ketone (4-methoxycyclohexanone) followed by ketalization could provide a suitable starting material.
Once the olefin-containing spiroketal is obtained, treatment with a ruthenium-based metathesis catalyst (e.g., Grubbs' or Hoveyda-Grubbs catalysts) could initiate the RRM cascade. The reaction would likely proceed through a ring-opening of the cyclohexene (B86901) ring followed by a ring-closing event involving the tethered olefin, leading to a new, rearranged spirocyclic system. The presence of the methoxy group would be expected to be tolerated by most modern metathesis catalysts.
The feasibility and outcome of such an RRM would depend on several factors, including the length and substitution pattern of the olefinic tether, the specific catalyst used, and the reaction conditions. The driving force for the rearrangement is often the formation of a thermodynamically more stable ring system.
| Hypothetical RRM Precursor | Metathesis Catalyst | Potential RRM Product | Key Transformation |
| Allyl-substituted this compound derivative | Grubbs' 2nd Generation Catalyst | Rearranged spirocyclic ether | Ring-opening of the cyclohexene moiety followed by ring-closing with the allyl group. |
| Vinyl-substituted this compound derivative | Hoveyda-Grubbs' 2nd Generation Catalyst | Fused or bridged bicyclic ether | The specific product architecture would depend on the position and geometry of the vinyl group. |
Stereochemistry and Conformational Analysis of 8 Methoxy 1,4 Dioxaspiro 4.5 Decane Systems
Chirality and Stereoisomerism at the Spiro Carbon
The concept of chirality in spiro compounds, which feature two rings connected by a single common atom (the spiro carbon), is not always straightforward. For an unsubstituted spiroalkane to be chiral, specific conditions related to its symmetry must be met. rsc.org In the case of the parent molecule, 1,4-dioxaspiro[4.5]decane, the structure is achiral. nih.gov This is because, despite the puckered, non-planar nature of both the five-membered dioxolane ring and the six-membered cyclohexane (B81311) ring, the molecule possesses elements of symmetry, such as a C2 axis of rotation, that render it superimposable on its mirror image. stackexchange.com
The introduction of a single substituent, such as the methoxy (B1213986) group at the C-8 position in 8-Methoxy-1,4-dioxaspiro[4.5]decane, does not induce chirality at the spiro carbon itself. The spiro carbon (C-5) becomes a stereocenter only if the pathways around it in each ring are different. In this molecule, the C-8 methoxy group is located on the cyclohexane ring, which is symmetrical with respect to the spiro carbon's connection points (C-6 and C-10). However, the presence of the substituent can lead to the existence of diastereomers (cis/trans isomers) depending on its orientation relative to the dioxolane ring. The molecule as a whole remains achiral due to rapid conformational inversion at room temperature.
Conformational Preferences of the Fused Dioxane and Cyclohexane Rings
The conformational analysis of spiroketals is largely governed by a phenomenon known as the anomeric effect. chemtube3d.comscripps.edu This stereoelectronic effect describes the tendency of an electronegative substituent at the anomeric carbon (the spiro carbon in this case) of a heterocyclic ring to adopt an axial orientation, which is more stable than the sterically less hindered equatorial position. illinois.edu In spiroketals, this effect can occur twice, involving both C-O bonds at the spiro center.
Cyclohexane Ring: This ring overwhelmingly prefers to adopt a stable chair conformation to minimize angular and torsional strain.
Dioxolane Ring: The five-membered 1,3-dioxolane (B20135) ring is not planar and undergoes rapid pseudorotation between various envelope and twist conformations. illinois.edu
Influence of the Methoxy Group on Molecular Conformation and Ring Dynamics
The introduction of a substituent on the cyclohexane ring, such as the methoxy group at the C-8 position (para to the spiro carbon), significantly influences the conformational equilibrium. libretexts.org
Conformational Preference: The methoxy group itself has a conformational preference for the equatorial position on the cyclohexane ring to minimize steric hindrance, specifically 1,3-diaxial interactions with other axial hydrogens. libretexts.org
Ring Dynamics: This preference for an equatorial methoxy group biases the ring-flipping equilibrium of the cyclohexane chair. The chair conformation where the methoxy group is equatorial will be lower in energy and thus more populated than the conformation where it is axial.
Table 1: Factors Influencing Conformation in this compound
| Feature | Preferred Conformation/Effect | Primary Reason |
| Cyclohexane Ring | Chair | Minimization of torsional and angle strain |
| Dioxolane Ring | Envelope/Twist | Minimization of torsional and angle strain in a 5-membered ring |
| Spiroketal Center | Maximized Anomeric Effect | Stereoelectronic (n → σ* orbital overlap) chemtube3d.comillinois.edu |
| C-8 Methoxy Group | Equatorial | Steric (Avoidance of 1,3-diaxial interactions) libretexts.org |
Diastereoselective Outcomes in Synthetic Transformations Leading to Spiroketals
The synthesis of spiroketals, such as this compound from 4-methoxycyclohexanone (B142444) and ethylene (B1197577) glycol, is a classic acid-catalyzed ketalization reaction. The stereochemical outcome of such reactions can be governed by either kinetic or thermodynamic control. numberanalytics.comwikipedia.orgjackwestin.com
Thermodynamic Control: When the reaction is run under conditions that allow for equilibration (e.g., higher temperatures, longer reaction times, presence of a catalyst), the most stable product diastereomer will be the major product. imperial.ac.ukyoutube.com The stability is determined by the combination of steric and stereoelectronic factors discussed above, primarily the anomeric effect. nih.gov Most standard spiroketalization procedures operate under thermodynamic control, leading to the most stable isomer. mskcc.orgnih.gov
Kinetic Control: Under conditions where the reaction is irreversible (e.g., very low temperatures, short reaction times), the major product will be the one that is formed fastest, i.e., via the lowest-energy transition state. wikipedia.orgyoutube.com This does not always correspond to the most stable product. Achieving kinetic control can be challenging but is a key strategy for synthesizing less stable, or "contrathermodynamic," spiroketals. nih.gov
In the synthesis of more complex substituted spiroketals, where multiple new stereocenters may be formed, diastereoselectivity is a critical consideration. For example, in reactions leading to highly substituted cyclohexanone-containing spiro-compounds, excellent diastereoselectivity is often achieved, indicating a strong preference for a single stereochemical arrangement. beilstein-journals.orgmdpi.comnih.gov The factors directing this selectivity are a combination of the existing stereocenters on the precursors and the reaction conditions that favor a specific, low-energy transition state or a highly stable final product.
Table 2: Synthetic Control in Spiroketal Formation
| Control Type | Reaction Conditions | Product Determining Factor | Resulting Product |
| Kinetic | Low Temperature, Short Reaction Time youtube.com | Rate of Formation (Lowest Activation Energy) wikipedia.org | The one that forms fastest |
| Thermodynamic | High Temperature, Long Reaction Time, Reversible Conditions youtube.com | Product Stability (Lowest Gibbs Free Energy) wikipedia.org | The most stable isomer |
Advanced Spectroscopic and Computational Approaches for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the structure of organic compounds. For 8-Methoxy-1,4-dioxaspiro[4.5]decane, ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the hydrogen and carbon atoms, respectively. However, for a complete and unambiguous assignment of all signals, especially in complex molecules, advanced 2D NMR techniques are indispensable.
Two-dimensional NMR (2D NMR) experiments distribute signals across two frequency axes, enhancing resolution and revealing correlations between different nuclei within the molecule. wikipedia.org Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. wikipedia.org These methods are crucial in piecing together the molecular framework of this compound.
Application of Advanced 2D NMR Techniques (e.g., 1,1-HD-ADEQUATE)
For particularly challenging structural elucidations, more advanced NMR experiments like 1,1-HD-ADEQUATE (Homonuclear Decoupled ADEQUATE) can be pivotal. The ADEQUATE (Adequate Double Quantum Transfer Experiment) technique is powerful for establishing carbon-carbon connectivities through the detection of ¹³C-¹³C correlations. The homodecoupled version, HD-ADEQUATE, offers improved resolution and sensitivity. nih.gov
The application of 1,1-HD-ADEQUATE to complex molecules allows for the direct observation of one-bond ¹³C-¹³C correlations, which can be instrumental in confirming the carbon skeleton. researchgate.net While direct application data for this compound is not extensively published, the utility of this technique in resolving the structures of complex natural products with similar structural motifs underscores its potential. nih.govresearchgate.net For instance, the structural revision of cryptospirolepine (B1244587) heavily relied on data from 1,1-HD-ADEQUATE experiments. nih.gov It is important to note that even with advanced techniques, potential pitfalls such as the observation of multi-bond correlations (ⁿJCC) in 1,1-ADEQUATE spectra must be carefully considered. researchgate.net
X-ray Crystallography for Definitive Absolute Configuration and Conformation Determination
While NMR provides invaluable information about the connectivity of a molecule, X-ray crystallography offers the most definitive method for determining its three-dimensional structure in the solid state, including the absolute configuration of chiral centers. This technique involves diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density distribution within the crystal, revealing the precise positions of each atom.
For chiral molecules, X-ray crystallography using the Bijvoet method can establish the absolute configuration without the need for a known chiral reference. researchgate.net This is particularly important for spirocyclic compounds like this compound, which can possess stereogenic centers. The solid-state conformation determined by X-ray crystallography provides a crucial reference point for comparison with solution-state conformations inferred from NMR data and computational models.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. uni-saarland.de In a typical electron ionization (EI) mass spectrometer, the molecule is ionized, leading to the formation of a molecular ion (M⁺·). libretexts.org The m/z (mass-to-charge ratio) of this ion provides the molecular weight of the compound.
The molecular ion of this compound has a calculated monoisotopic mass of 172.1099 Da. Following ionization, the energetically unstable molecular ion can fragment into smaller, more stable charged particles. libretexts.orgchemguide.co.uk The pattern of these fragment ions is characteristic of the molecule's structure.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling have become indispensable tools for complementing experimental data and providing deeper insights into the structural and electronic properties of molecules.
Theoretical Calculations and Consideration of Relativistic Effects
Theoretical calculations, often employing density functional theory (DFT), can be used to predict a variety of molecular properties, including optimized geometries, NMR chemical shifts, and vibrational frequencies. These calculated parameters can then be compared with experimental data to validate the proposed structure. For accurate prediction of NMR chemical shifts, the GIAO (Gauge-Including Atomic Orbital) method is commonly used.
While relativistic effects are generally more significant for molecules containing heavy elements, their consideration can sometimes lead to more accurate predictions even for lighter elements, especially for properties like NMR chemical shifts.
Molecular Dynamics and Conformational Search Algorithms
Molecules are not static entities but are in constant motion. Molecular dynamics (MD) simulations and conformational search algorithms are computational methods used to explore the potential energy surface of a molecule and identify its stable conformations. nih.gov For a flexible molecule like this compound, which contains a cyclohexane (B81311) ring, multiple chair and boat conformations are possible.
These computational methods can provide information on the relative energies of different conformers and the energy barriers between them. This information is crucial for understanding the dynamic behavior of the molecule in solution and for interpreting experimental data, such as averaged NMR spectra, which often represent a population-weighted average of multiple coexisting conformations.
Molecular Docking and Interaction Analysis (for related spiro systems)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in drug discovery and medicinal chemistry for understanding and predicting the interaction between a ligand, such as a spiro compound, and a biological target, typically a protein or enzyme. nih.govekb.eg The unique three-dimensional and rigid structure of spiro compounds makes them intriguing candidates for interacting with the specific binding sites of biological targets. chemdiv.comnih.gov
In the context of spiroketal systems, molecular docking studies have been pivotal in elucidating their binding modes. For instance, research on spiro[chromane-2,4'-piperidine] derivatives as histone deacetylase (HDAC) inhibitors utilized molecular modeling to uncover the binding mechanisms. nih.gov Similarly, docking studies were crucial in understanding how 1,4-dioxaspiro[4.5]decane-based ligands interact with 5-HT1A and α1-adrenoceptors, with the computational results aligning well with experimental data. nih.gov
A notable study on a rationally designed bisbenzannulated spiroketal that binds to the retinoid X receptor (RXR) successfully used docking to predict binding poses. nih.gov The initial docking helped in the design process, and although it had limitations in predicting the behavior of both enantiomers perfectly, it provided a crucial starting point. nih.gov The subsequent co-crystal structure of the spiroketal-protein complex validated the approach and provided a detailed view of the interactions, such as the carboxylate group of the spiroketal forming a canonical polar interaction with the side chain of Arg316. nih.gov
The interaction analysis following a docking simulation typically involves identifying key intermolecular forces, such as:
Hydrogen Bonds: Crucial for specificity and affinity, as seen between a spiroketal ligand and residues like Arg316 and Ala327 in the RXR receptor. nih.gov
Hydrophobic Interactions: The nonpolar parts of the spiro scaffold interact with hydrophobic pockets in the receptor.
Covalent Interactions: In some cases, a ligand can form a covalent bond with the receptor, as investigated for pironetin (B1678462) analogues binding to α-tubulin. mdpi.com
These computational analyses provide a molecular-level understanding of how spiro compounds achieve their biological effects, guiding the design of more potent and selective analogs. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Studies for Dioxaspiro Compounds (conceptual framework)
Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. wikipedia.org The primary goal of SAR studies is to identify the key chemical features, or pharmacophores, responsible for a compound's biological effects and to understand how modifications to its structure can alter its potency, selectivity, and pharmacokinetic properties. nih.govwikipedia.org For dioxaspiro compounds, SAR provides a conceptual framework to guide the rational design of new, optimized therapeutic agents. nih.govnih.gov
The SAR for a class of compounds is typically developed by synthesizing and testing a series of analogs where specific parts of the molecule are systematically modified. wikipedia.org For dioxaspiro systems, this involves exploring how changes to different parts of the scaffold affect biological activity.
Conceptual SAR Framework for Dioxaspiro Compounds:
A conceptual framework for SAR studies on dioxaspiro compounds can be broken down by dissecting the molecule into key regions for modification:
The Spiroketal Core: The 1,4-dioxaspiro[4.5]decane core itself provides a rigid, three-dimensional scaffold. Modifications could include altering the ring size (e.g., creating a 1,4-dioxaspiro[4.4]nonane or [5.5]undecane) to change the geometry and fit within a binding pocket. The stereochemistry at the spirocenter is often critical and can lead to significant differences in activity between enantiomers. nih.gov
Substituents on the Cyclohexane Ring: The position and nature of substituents on the cyclohexane ring are key variables. For this compound, the methoxy (B1213986) group at the C8 position is a critical feature. SAR studies would involve:
Positional Isomers: Moving the methoxy group to other positions (e.g., C6, C7, C9) to probe the spatial requirements of the binding site.
Homologation: Extending the alkoxy chain (e.g., ethoxy, propoxy) to explore larger hydrophobic pockets.
Functional Group Variation: Replacing the methoxy group with other functionalities (e.g., hydroxyl, amino, halogen) to introduce different electronic and hydrogen-bonding capabilities. nih.gov
Modifications of the Dioxolane Ring: While often less substituted, modifications to the dioxolane ring can also be explored. For example, adding substituents to the C2 position can influence interactions and has been a strategy in related 1,4-dioxaspiro[4.5]decane derivatives that act as receptor ligands. nih.gov
A study on 1,4-dioxaspiro[4.5]decane-based ligands for the 5-HT1A receptor provides a practical example. nih.gov Researchers synthesized a library of derivatives by modifying the arylpiperazine moiety attached to the dioxolane ring, leading to the identification of compounds with varying potencies and selectivities for 5-HT1A versus α1-adrenoceptors. nih.gov This demonstrates how systematic modification, guided by the SAR framework, can fine-tune the pharmacological profile of a dioxaspiro compound.
The insights gained from SAR studies are often used to build more complex Quantitative Structure-Activity Relationship (QSAR) models, which use computational methods to create a mathematical relationship between chemical structure and biological activity. wikipedia.orgnih.gov
Synthetic Applications and Utility of 8 Methoxy 1,4 Dioxaspiro 4.5 Decane and Its Derivatives
Building Blocks for Complex Organic Synthesis
The unique structural features of 8-Methoxy-1,4-dioxaspiro[4.5]decane and its related compounds make them highly useful as starting materials and intermediates in the synthesis of more complex molecules. The dioxaspiro[4.5]decane core provides a protected ketone functionality on a cyclohexane (B81311) ring, allowing for selective reactions at other positions.
Preparation of Advanced Intermediates for Downstream Syntheses
This compound and its parent compound, 1,4-dioxaspiro[4.5]decan-8-one, serve as crucial bifunctional synthetic intermediates. researchgate.net 1,4-Dioxaspiro[4.5]decan-8-one, also known as 1,4-cyclohexanedione (B43130) monoethylene acetal, is widely utilized in the preparation of various organic chemicals, including pharmaceutical intermediates. researchgate.netchemicalbook.com For instance, it is a key building block in the synthesis of tritium-labeled probes used for studying the dopamine (B1211576) reuptake complex. chemicalbook.com
The synthesis of 1,4-dioxaspiro[4.5]decan-8-one itself can be achieved through the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution. researchgate.net Optimization of this process using acetic acid as a catalyst has been shown to significantly increase the yield and reduce reaction time. researchgate.net Another synthetic route involves the catalytic hydrolysis of 1,4,9,12-tetraoxo dispiro[4.2.4.2]tetradecane using a weak acid acrylic cationic exchange resin. google.com
Derivatives of 1,4-dioxaspiro[4.5]decane are also pivotal in the synthesis of pharmacologically active compounds. For example, N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(2-methoxyphenoxy)ethanamine has been synthesized and investigated for its potential as a 5-HT1A receptor agonist. unimore.it The synthesis involves the reaction of 2-((1,4-dioxaspiro[4.5]decan-2-yl)methyl)isoindoline-1,3-dione with 2-(2-methoxyphenoxy)ethan-1-amine. unimore.it Furthermore, 1,4-dioxa-8-azaspiro[4.5]decane has been used in the synthesis of novel σ1 receptor ligands with potential applications in tumor imaging. nih.govsigmaaldrich.com
| Intermediate | Starting Material | Application |
| 1,4-Dioxaspiro[4.5]decan-8-one | 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane | Synthesis of pharmaceutical intermediates, liquid crystals, insecticides researchgate.netgoogle.com |
| Tritium-labeled probes | 1,4-Dioxaspiro[4.5]decan-8-one | Autoradiography study of the dopamine reuptake complex chemicalbook.com |
| N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(2-methoxyphenoxy)ethanamine | 2-((1,4-dioxaspiro[4.5]decan-2-yl)methyl)isoindoline-1,3-dione | 5-HT1A receptor agonist research unimore.it |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | 1,4-Dioxa-8-azaspiro[4.5]decane | σ1 receptor ligands for tumor imaging nih.gov |
| 1,4-Dioxaspiro[4.5]decan-8-amine | N-(phenylmethyl)-1,4-Dioxaspiro[4.5]decan-8-amine | Synthetic intermediate |
Synthesis of Spiro-γ-lactones and Other Heterocyclic Compounds
The spiroketal framework is a precursor for a variety of heterocyclic compounds. While direct synthesis of spiro-γ-lactones from this compound is not extensively detailed in the provided context, the manipulation of the core structure is fundamental to creating diverse heterocyclic systems. For instance, the conversion of the bicyclic frame of 1,4-dioxaspiro[4.5]decan-8-one through a novel aromatization process can lead to a series of 5-alkoxytryptamine derivatives, including serotonin (B10506) and melatonin. chemicalbook.com
The synthesis of other spiro heterocyclic systems, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (a spiro hydantoin), highlights the versatility of spirocyclic precursors in medicinal chemistry. mdpi.com Although this example does not directly start from this compound, it demonstrates the broader utility of the spiro[4.5]decane scaffold in generating pharmacologically relevant heterocyclic compounds.
Use in Multicomponent Reactions and Cascade Processes
The application of this compound derivatives in multicomponent reactions and cascade processes is an area of interest for the efficient construction of complex molecular architectures. While the provided information does not explicitly detail the use of this compound in such reactions, the related compound 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is classified as a building block for both carboxylic acids and amines, suggesting its potential utility in reactions that involve the coupling of multiple components. bldpharm.com The ability of the protected ketone to undergo reactions under specific conditions allows for sequential or one-pot transformations, which are characteristic of cascade processes.
Precursors for Advanced Materials Science
The utility of spiro compounds extends beyond pharmaceuticals into the realm of materials science, where their rigid and well-defined three-dimensional structures can be exploited to create materials with unique properties.
Development of Specialized Polymers, Coatings, and Adhesives
Derivatives of 1,4-dioxaspiro[4.5]decane have been explored as potential components in the synthesis of novel biomaterials. For example, methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate has been synthesized from oleic acid and investigated as a potential biolubricant. researchgate.net The synthesis involves the reaction of methyl 9,10-dihydroxyoctadecanoate with cyclohexanone (B45756). researchgate.net The resulting spiro compound exhibits physicochemical properties that suggest its suitability for lubricant applications. researchgate.net
Synthesis of Spirocyclotriphosphazenes (for related spiro systems)
The synthesis of spirocyclotriphosphazenes represents a specific application of spiro amines in materials science. 1,4-Dioxa-8-azaspiro[4.5]decane has been explicitly used in the synthesis of 1,4-dioxa-8-azaspiro researchgate.netnih.govdeca spirocyclotriphosphazenes. sigmaaldrich.com These materials are part of a class of inorganic-organic hybrid polymers known for their thermal stability, flame retardancy, and potential applications in various advanced materials.
Applications in Liquid Crystal Synthesis (for related ketone derivatives)
The ketone derivative, 1,4-Dioxaspiro[4.5]decan-8-one, is a crucial bifunctional intermediate in the synthesis of organic materials such as liquid crystals. researchgate.net Its rigid spirocyclic core is an attractive structural motif for the design of mesogenic molecules, which are the fundamental components of liquid crystalline materials. The synthesis of these materials often involves the strategic modification of the ketone group to introduce various functionalities that drive the formation of liquid crystal phases.
The general synthetic approach involves using 1,4-Dioxaspiro[4.5]decan-8-one as a starting material. The ketal group (the 1,4-dioxaspiro moiety) acts as a protecting group for one of the carbonyls of the parent 1,4-cyclohexanedione, allowing for selective chemical transformations on the free ketone at the 8-position. This selective reactivity is paramount in constructing the rod-like or disc-like molecular shapes that are conducive to forming liquid crystal phases.
| Starting Material | Key Transformation | Resulting Structure Type | Relevance to Liquid Crystals |
| 1,4-Dioxaspiro[4.5]decan-8-one | Wittig reaction, Horner-Wadsworth-Emmons reaction | Extended, conjugated systems | Creation of rigid, rod-like molecules |
| 1,4-Dioxaspiro[4.5]decan-8-one | Reductive amination | Introduction of linking groups (e.g., imines, amines) | Connection of the core to other mesogenic units |
| 1,4-Dioxaspiro[4.5]decan-8-one | Grignard reaction, organolithium addition | Addition of alkyl or aryl groups | Modification of molecular shape and polarity |
This table illustrates common synthetic transformations of 1,4-Dioxaspiro[4.5]decan-8-one to generate precursors for liquid crystals.
Scaffolds for Chemical Probe Development
The 1,4-dioxaspiro[4.5]decane framework is also a valuable scaffold in the design and synthesis of chemical probes for biological systems. Its derivatives have been employed to create ligands for various receptors, demonstrating the utility of this chemical entity in medicinal chemistry and chemical biology.
Derivatives of the spiro[4.5]decane system have been investigated for their potential as ligands for receptors in the central nervous system. For instance, spirocyclic compounds are explored for their interaction with serotonin (5-HT) and adrenergic receptors. unimore.it The defined three-dimensional structure of the spirocyclic core can help in positioning key pharmacophoric features in the correct orientation for binding to a biological target.
A significant application of the ketone derivative, 1,4-Dioxaspiro[4.5]decan-8-one, also known as 1,4-cyclohexanedione monoethylene acetal, is its use as a building block in the synthesis of radiolabeled probes for biomedical imaging and research. chemicalbook.com Specifically, it has been utilized in the creation of tritium-labelled probes for the autoradiographic study of the dopamine reuptake complex. chemicalbook.com
The synthesis of such probes typically involves a multi-step sequence where the 1,4-Dioxaspiro[4.5]decan-8-one scaffold is elaborated into a molecule with high affinity and selectivity for the target protein. The introduction of a tritium (B154650) (³H) label is a critical step that renders the probe detectable in biological samples. This can be achieved through several methods, such as the reduction of a double bond or a carbonyl group with tritium gas, or the catalytic tritiation of a halogenated precursor.
The stability of the ketal group under many reaction conditions allows for the chemical manipulation of other parts of the molecule before the final radiolabeling step. The resulting tritiated probe can then be used in binding assays and autoradiography to map the distribution and density of its target, such as the dopamine transporter, in brain tissue. This information is invaluable for understanding the neurochemical basis of various neurological and psychiatric disorders.
| Probe Component | Function | Derived From |
| Spirocyclic Core | Provides a rigid conformational scaffold. | 1,4-Dioxaspiro[4.5]decan-8-one |
| Pharmacophore | Binds to the biological target (e.g., dopamine transporter). | Synthetically attached to the spirocyclic core. |
| Tritium (³H) Label | Enables detection and quantification of the probe. | Introduced in a late-stage synthetic step. |
This table outlines the key components of a tritium-labelled chemical probe derived from the 1,4-Dioxaspiro[4.5]decan-8-one scaffold.
Conclusion and Future Research Directions
Summary of Key Synthetic Advances and Elucidated Chemical Reactivity
The synthesis of spiroketals, including derivatives like 8-Methoxy-1,4-dioxaspiro[4.5]decane, has witnessed significant advancements over the past few decades. benthamscience.combenthamdirect.com Historically, acid-catalyzed cyclization of dihydroxyketones was the most common method, though it often lacked stereocontrol. wikipedia.org Modern strategies have increasingly focused on achieving high levels of stereoselectivity, which is crucial for the synthesis of complex natural products containing the spiroketal motif. benthamscience.combenthamdirect.com
Key synthetic advances include:
Kinetically-controlled spiroketalizations: These methods offer access to specific anomeric stereoisomers that may not be favored under thermodynamic control. mskcc.org This approach is particularly valuable for creating libraries of stereochemically diverse spiroketals for biological screening. mskcc.orgdntb.gov.ua
Transition metal-catalyzed reactions: The use of transition metals has opened up new pathways for spiroketal formation from precursors like alkynes and alkenes, often with opportunities for asymmetric catalysis. rsc.org
Glycal-based approaches: The use of glycal epoxides has proven to be a powerful strategy for the stereocontrolled synthesis of spiroketals, allowing for either inversion or retention of configuration at the anomeric center. nih.gov
Cascade reactions: Intramolecular cascade reactions, such as hemi-ketalization/dehydration/Michael addition/ketalization sequences, have been developed for the diastereoselective construction of complex spiroketal systems, including benzannulated variants. rsc.org
The reactivity of the spiroketal core has also been a subject of investigation. While often considered a stable scaffold, recent research has explored reactions that modify the spiroketal structure itself, providing access to novel derivatives. benthamscience.combenthamdirect.com
Open Challenges in Stereocontrol, Regioselectivity, and Functional Group Tolerances
Despite the significant progress, several challenges remain in the synthesis of spiroketals such as this compound.
Stereocontrol: While numerous stereoselective methods have been developed, achieving complete control over all stereocenters in complex spiroketals remains a formidable task. The stereochemical outcome of spiroketalization can be influenced by multiple, sometimes competing, factors governing product stability. mskcc.org Developing new kinetically-controlled reactions that provide selective access to any desired stereoisomer is a key area of ongoing research. mskcc.org
Regioselectivity: In the formation of unsymmetrical spiroketals, controlling which hydroxyl group attacks the ketone can be challenging. Acid-mediated methodologies have shown promise in achieving regiodivergent construction of benzannulated spiroketals with diastereomeric specificity. rsc.org Further development of catalysts and reaction conditions that can precisely control regioselectivity is needed.
Potential for Novel Transformations and Derivatizations of the Spiroketal Core
The spiroketal core, often viewed as a rigid and stable scaffold, holds untapped potential for novel chemical transformations and derivatizations. rsc.orgnih.gov Moving beyond its role as a static structural element, future research could focus on leveraging the inherent reactivity of the spiroketal moiety.
Potential areas of exploration include:
Ring-opening and ring-expansion reactions: Developing selective methods to open one of the heterocyclic rings of the spiroketal could provide access to a new range of functionalized linear or macrocyclic structures.
Rearrangement reactions: Investigating acid- or metal-catalyzed rearrangements of the spiroketal core could lead to the discovery of novel skeletal structures with unique properties.
Functionalization of the spirocyclic carbon: While challenging, the development of methods to directly functionalize the spirocyclic carbon atom would open up new avenues for creating highly substituted and complex spiroketal derivatives.
These novel transformations would not only expand the chemical space accessible from spiroketal precursors but also enable the synthesis of derivatives with tailored properties for specific applications.
Exploration of Structure-Property Relationships in Advanced Materials and Methodological Development
The unique three-dimensional structure of spiroketals makes them attractive candidates for applications in materials science and as scaffolds in methodological development.
Advanced Materials: The rigid and well-defined geometry of the spiroketal core can be exploited to create novel materials with specific properties. For example, incorporating spiroketal units into polymers could influence their conformational properties, leading to materials with unique thermal or mechanical characteristics. The potential for stereochemical diversity also allows for the fine-tuning of material properties. mskcc.org Investigating the structure-property relationships of spiroketal-containing materials is a promising area for future research.
Methodological Development: Spiroketals can serve as valuable platforms for the development of new synthetic methodologies. The defined spatial arrangement of functional groups on the spiroketal scaffold can be used to study reaction mechanisms and to develop new catalysts or reagents. mskcc.org For instance, the synthesis of a series of stereoisomeric spiroketal ligands could be used to probe the steric and electronic requirements of a catalytic reaction.
Q & A
Q. What are the standard synthetic routes for preparing 8-Methoxy-1,4-dioxaspiro[4.5]decane in laboratory settings?
A common method involves reacting 1,4-dioxaspiro[4.5]decan-8-ol with sodium hydride (NaH) and methyl iodide (CH₃I) in tetrahydrofuran (THF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where NaH deprotonates the hydroxyl group, enabling methylation. After quenching with saturated NH₄Cl, the product is extracted with ethyl acetate and purified via vacuum distillation .
Q. How is this compound characterized analytically?
Key techniques include:
- 1H/13C-NMR : To confirm the spirocyclic structure and methoxy group integration (e.g., δ ~3.3 ppm for methoxy protons) .
- Mass Spectrometry (MS) : For molecular weight verification (expected [M+H]+ at m/z 187.12) .
- Infrared Spectroscopy (IR) : To identify C-O-C stretching (~1100 cm⁻¹) and methoxy C-H vibrations (~2850 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to uncharacterized toxicity .
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
- Ventilation : Work in a fume hood to minimize inhalation risks .
Advanced Research Questions
Q. How can reaction yields be optimized during methylation of 1,4-dioxaspiro[4.5]decan-8-ol?
- Solvent Optimization : THF is preferred due to its ability to stabilize NaH intermediates. Anhydrous conditions are critical to prevent side reactions .
- Stoichiometric Ratios : Use excess CH₃I (5 eq.) and NaH (3 eq.) to drive the reaction to completion .
- Temperature Control : Reflux at 65–70°C for 12 hours ensures full conversion .
Q. What contradictions exist in reported biological activities of structurally related spirocyclic compounds?
Studies on analogs like 8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl methanol show conflicting IC₅₀ values (e.g., 20 µM cytotoxicity in MCF-7 cells vs. 156.3 µM antioxidant activity). These discrepancies may arise from assay conditions (e.g., cell line variability, ROS scavenging protocols) or stereochemical differences in derivatives .
Q. How does the spirocyclic framework influence the compound’s reactivity in functionalization reactions?
The spirocyclic structure imposes steric hindrance, limiting access to the central carbon. For example, bromination of 8-Oxa-1,4-dithiaspiro[4.5]decane with NBS in CH₂Cl₂ proceeds selectively at the less hindered sulfur atom, demonstrating regioselectivity challenges .
Q. What computational methods are suitable for predicting the stability of this compound derivatives?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess thermal stability .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and degradation pathways .
Q. How can researchers address gaps in ecological toxicity data for this compound?
- QSAR Modeling : Use quantitative structure-activity relationships to estimate bioaccumulation potential (logP ~1.2 suggests low persistence) .
- Microcosm Studies : Evaluate biodegradation in soil/water systems under controlled conditions .
Methodological Frameworks
Q. What factorial design approaches are effective for optimizing synthetic protocols?
A 2³ factorial design can test variables like temperature (60–80°C), solvent polarity (THF vs. DMF), and catalyst loading (1–3 eq. NaH). Response surface methodology (RSM) identifies interactions between factors to maximize yield .
Q. How can comparative studies resolve discrepancies in biological activity data?
- Standardized Assays : Replicate cytotoxicity studies using identical cell lines (e.g., MCF-7) and ROS detection kits .
- Structural Elucidation : Compare X-ray crystallography data of derivatives to confirm stereochemical uniformity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
